molecular formula C12H17IN2O3 B12472140 tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate

tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate

Cat. No.: B12472140
M. Wt: 364.18 g/mol
InChI Key: GNRQUXYFLRFNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C12H17IN2O3

Molecular Weight

364.18 g/mol

IUPAC Name

tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)15(4)8-6-14-7-9(17-5)10(8)13/h6-7H,1-5H3

InChI Key

GNRQUXYFLRFNFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1I)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of 4-iodo-5-methoxypyridin-3-amine with tert-butyl chloroformate and N-methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while substitution reactions can produce various derivatives depending on the nucleophile used .

Scientific Research Applications

tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate can be compared with other similar compounds such as:

    tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: This compound has a similar structure but lacks the N-methyl group.

    tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: This compound has a different substitution pattern on the pyridine ring.

    tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate: This compound has two methoxy groups instead of one.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the tert-butyl and N-methyl groups, which can influence its reactivity and biological activity .

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